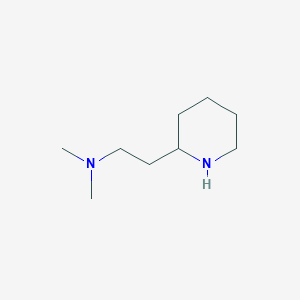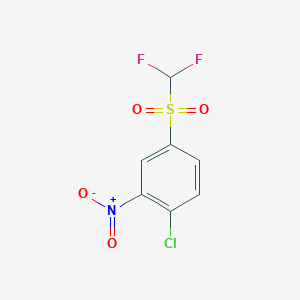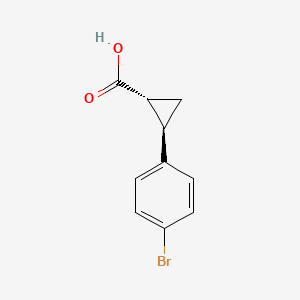
Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopropane derivatives, including Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid, often involves cyclopropanation reactions, where a precursor molecule is transformed into a cyclopropane ring through the addition of a carbene or carbenoid intermediate. A notable approach includes the ring expansion or opening of cyclopropane rings under certain conditions, providing access to a variety of cyclopropane-based structures (Boztaş et al., 2019).
Molecular Structure Analysis
Cyclopropane derivatives, including our compound of interest, exhibit significant strain due to their three-membered ring structure. This strain impacts their reactivity and the conformation of substituents on the cyclopropane ring. X-ray crystallography has been utilized to elucidate the structures of similar compounds, providing insights into the effects of substituents on the cyclopropane ring conformation and overall molecular geometry (Korp et al., 1983).
Chemical Reactions and Properties
Cyclopropane rings are known for their reactivity, part of which is due to the ring strain. Bromophenyl cyclopropanecarboxylic acid derivatives participate in various chemical reactions, including ring-opening reactions, functionalization of the cyclopropane ring, and reactions at the carboxylic acid site. These reactions expand the utility of these compounds in synthesizing complex organic molecules (Boztaş et al., 2015).
Physical Properties Analysis
The physical properties of cyclopropane derivatives like Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid are crucial for their handling and application in various chemical processes. These properties include melting points, boiling points, and solubility in different solvents, which are influenced by the presence of functional groups such as the bromophenyl group and the carboxylic acid moiety. Crystalline structure studies provide valuable information on these aspects (Csöregh et al., 1992).
Chemical Properties Analysis
The chemical properties of Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid, including acidity, reactivity towards nucleophiles and electrophiles, and participation in cycloaddition reactions, are central to its applications in organic synthesis. Studies on similar cyclopropane derivatives highlight the influence of substituents on these chemical properties, offering insights into how the bromophenyl group and carboxylic acid functionality may affect the behavior of the compound under different chemical conditions (Kusuyama, 1979).
Applications De Recherche Scientifique
Summary of the Application
Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid can be used in the synthesis of cyclopropanecarboxylic acids. This process is key in the production of certain pharmaceutical ingredients .
Methods of Application or Experimental Procedures
The synthesis involves the use of copper chromite spinel nanoparticles and basic ionic liquid as a catalytic system. The best results were obtained in THF as a polar solvent .
Results or Outcomes
This method provides an efficient synthesis of cyclopropanecarboxylic acids. It offers several advantages, including the use of commercially available chemicals, decreased environmental hazards, no need for the separation of stereoisomers, and a reduced number of overall steps .
2. Antimicrobial and Antiproliferative Agents
Summary of the Application
Compounds derived from Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid have been studied for their potential as antimicrobial and antiproliferative agents .
Methods of Application or Experimental Procedures
The compounds were synthesized and their structures confirmed by physicochemical properties and spectroanalytical data. They were then evaluated for in vitro antimicrobial activity against bacterial and fungal species, and anticancer activity against a human breast adenocarcinoma cancer cell line .
Results or Outcomes
The results indicated that certain compounds showed promising antimicrobial activity, and some were found to be active against the breast cancer cell line .
Safety And Hazards
The safety data sheet (SDS) for Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid indicates that it is for research use only and not for human or veterinary use1. It is important to handle this compound with care and follow all safety protocols.
Orientations Futures
As a cyclopropane derivative, Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid has potential applications in organic synthesis1. Its reactivity and the influence of its substituents on its chemical properties offer opportunities for further exploration and utilization in the synthesis of complex organic molecules1.
Please note that this information is based on available resources and may not include all recent findings or developments.
Propriétés
IUPAC Name |
(1R,2R)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBUJVBXRABXRH-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid | |
CAS RN |
6142-65-0 | |
| Record name | rel-(1R,2R)-2-(4-Bromophenyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6142-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rac-(1R,2R)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


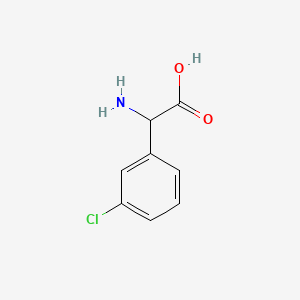








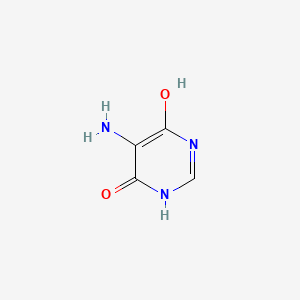
![2-[Benzyl(methyl)amino]ethane-1-thiol](/img/structure/B1267174.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B1267178.png)
